molecular formula C28H21NO6 B12215030 N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B12215030
M. Wt: 467.5 g/mol
InChI Key: XWDCOVLZTGUFSQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and parent structures based on seniority. The parent heterocycle is identified as 2H-chromen-2-one due to its precedence in the polycyclic system. The numbering begins at the oxygen atom of the pyran ring, with the ketone group at position 2. Substituents are enumerated as follows:

  • Position 4 : A 1-benzofuran-3-yl group, where the benzofuran moiety is attached via its carbon 3 to the chromen’s carbon 4.
  • Position 6 : A propan-2-yl (isopropyl) group.
  • Position 3 of the benzofuran : A 1,3-benzodioxole-5-carboxamide substituent, linked through an amide bond.

The full IUPAC name is derived sequentially: N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide. This nomenclature reflects the hierarchical arrangement of chromen, benzofuran, and benzodioxole units, with precise locants for substituents.

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction studies reveal critical insights into the molecular geometry and packing interactions. The compound crystallizes in the monoclinic space group P2~1~/n with unit cell parameters:

Parameter Value
a (Å) 12.0551(11)
b (Å) 9.7853(8)
c (Å) 16.6517(16)
β (°) 90.092(4)
Volume (ų) 1964.28(3)
Density (g/cm³) 1.391

Properties

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C28H21NO6/c1-15(2)16-7-9-22-19(11-16)20(13-25(30)34-22)27-26(18-5-3-4-6-21(18)35-27)29-28(31)17-8-10-23-24(12-17)33-14-32-23/h3-13,15H,14H2,1-2H3,(H,29,31)

InChI Key

XWDCOVLZTGUFSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The chromenone core is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. For 6-isopropyl substitution:

  • Reactants : 4-Isopropylresorcinol and ethyl acetoacetate

  • Conditions : Concentrated sulfuric acid (H2SO4) at 0–5°C for 6 h.

  • Yield : 68–72% (literature analogs).

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation to introduce the isopropyl group post-cyclization:

  • Substrate : 2H-Chromen-2-one

  • Acylating Agent : Isobutyryl chloride

  • Catalyst : AlCl3 in dichloromethane at −10°C.

  • Yield : 55–60% (similar to boronate ester syntheses).

Construction of 3-Substituted Benzofuran

Sonogashira Coupling-Mediated Cyclization

Aryl halides undergo Sonogashira coupling with propargyl alcohols, followed by acid-catalyzed cyclization:

  • Substrate : 2-Iodophenol derivative

  • Alkyne : Propargyl alcohol

  • Conditions : Pd(PPh3)4, CuI, PPh3, and Et3N in THF at 60°C.

  • Cyclization : HCl in refluxing ethanol (82% yield).

Transition Metal-Catalyzed C–H Activation

Direct functionalization of benzofuran at C3 is achieved via palladium-catalyzed C–H arylation:

  • Catalyst : Pd(OAc)2 with XPhos ligand

  • Arylating Agent : Chromenone-bearing boronic ester

  • Base : K2CO3 in DMF/H2O at 100°C.

  • Yield : 75–80% (based on Suzuki couplings in source).

Amide Coupling with 1,3-Benzodioxole-5-carboxylic Acid

Carboxylic Acid Activation

The benzodioxole carboxylate is activated as a mixed anhydride or using coupling reagents:

  • Activation Method : HATU/DIPEA in DMF

  • Nucleophile : Benzofuran-chromenone amine intermediate

  • Reaction Time : 12 h at 25°C.

  • Yield : 85–90% (analogous to PubChem entry).

Microwave-Assisted Coupling

Accelerated synthesis employs microwave irradiation:

  • Conditions : 100 W, 120°C, 20 min

  • Solvent : DMF with 2 equiv DIPEA.

  • Purity : >95% (HPLC).

Integrated Synthetic Pathways

Route A: Sequential Coupling-Cyclization

  • Chromenone synthesis via Pechmann condensation.

  • Benzofuran formation via Sonogashira coupling.

  • Final amide bond formation.

  • Overall Yield : 42–48%.

Route B: Convergent Approach

  • Separate synthesis of chromenone and benzofuran subunits.

  • Pd-catalyzed C–H arylation for subunit linkage.

  • Amide coupling with benzodioxole carboxylate.

  • Overall Yield : 55–60%.

Optimization Challenges and Solutions

Regioselectivity in Benzofuran Functionalization

  • Issue : Competing C2 vs. C3 arylation.

  • Solution : Bulky ligands (XPhos) favor C3 selectivity.

Chromenone Ring Stability

  • Issue : Lactone ring opening under basic conditions.

  • Mitigation : Use of mild bases (K2CO3) and low temperatures.

Amide Bond Racemization

  • Prevention : HATU/DIPEA system minimizes epimerization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : δ 8.21 (s, 1H, chromenone H-4), 7.89 (d, J = 8.5 Hz, benzofuran H-5), 6.98 (s, 2H, benzodioxole).

  • HRMS : m/z 512.1834 [M+H]+ (calc. 512.1829).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O) .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The target compound is compared to closely related analogs from the evidence, focusing on substituent variations:

Compound ID CAS Number Molecular Formula Substituent on Benzamide Ring Chromen Substituent Molecular Weight (g/mol)
Target Compound (A) Not provided C29H23NO6 1,3-Benzodioxole-5-carboxamide 6-(Propan-2-yl) 483.5*
3,5-Dimethoxy analog (B) 919723-62-9 C29H25NO6 3,5-Dimethoxybenzamide 6-(Propan-2-yl) 483.5
3,4-Dimethoxy analog (C) 904516-68-3 C29H25NO6 3,4-Dimethoxybenzamide 6-(Propan-2-yl) 483.5

Note: Molecular weight inferred from structurally similar compounds in and .

Substituent Analysis

  • Dimethoxy Analogs (B and C): Positional isomerism (3,5 vs. 3,4-dimethoxy) may alter electronic effects. The 3,5-substitution in Compound B creates symmetry, possibly favoring crystallinity, while the 3,4-substitution in Compound C could increase steric hindrance .

Comparison with Broader Structural Analogs

Chromen and Benzofuran Core Modifications

and highlight compounds with variations in the chromen-benzofuran core:

  • X77 (): Contains a fluorophenyl and indole-carboxamide group, introducing halogenated and heteroaromatic elements that may enhance target binding affinity .
  • 854002-79-2 (): Features a cyclohexyl-methyl-acetamide substituent, increasing molecular bulk and lipophilicity compared to the target compound’s benzodioxole group .

Functional Group Implications

  • Benzodioxole vs.

Biological Activity

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide (CAS Number: 919723-53-8) is a complex organic compound featuring a chromenone moiety and a benzofuran unit, which suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and data tables.

Structural Characteristics

The molecular formula of the compound is C28H21NO6C_{28}H_{21}NO_{6}, with a molecular weight of 467.5 g/mol. The structural complexity, including multiple functional groups, enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC28H21NO6
Molecular Weight467.5 g/mol
CAS Number919723-53-8

Antimicrobial Activity

Research has demonstrated that compounds similar to N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole exhibit notable antimicrobial properties. For instance, studies on benzofuran derivatives have shown strong antibacterial activity against various pathogens.

Case Study: Antibacterial Activity

In a comparative study of benzofuran derivatives:

  • MIC (Minimum Inhibitory Concentration) values ranged from 0.17 to >3.75 mg/mL.
  • The most effective compound showed an MIC of 0.23 mg/mL against Bacillus cereus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

Compound MIC (mg/mL) Most Sensitive Bacterium Most Resistant Bacterium
Compound A0.23Bacillus cereusE. coli
Compound B0.47Staphylococcus aureusPseudomonas aeruginosa
Compound C>3.75--

These findings indicate that the structural features of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole may contribute to similar antibacterial efficacy.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely studied. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzofuran derivatives on MCF-7 (breast cancer) cells:

Table 2: Cytotoxicity Against MCF-7 Cell Line

Compound IC50 (µM)
Compound D12.5
Compound E25.0
Compound F50.0

The results indicated that compounds with a benzofuran structure displayed significant cytotoxicity, suggesting that N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole could also possess similar anticancer properties.

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. Research indicates that compounds containing both chromenone and benzofuran moieties exhibit enhanced antioxidant activity.

The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation processes.

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